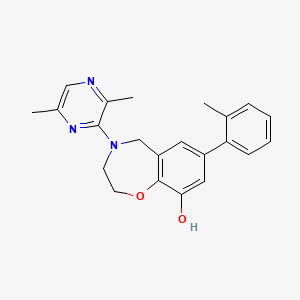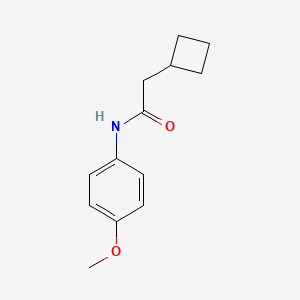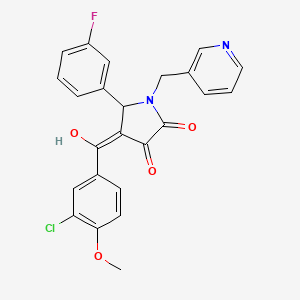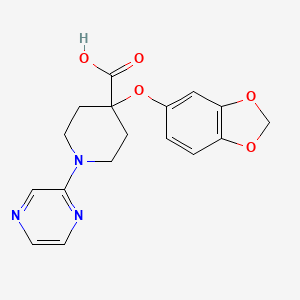
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been used in various scientific research studies to understand its mechanism of action and potential benefits.
作用機序
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide works by selectively inhibiting the activity of COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. Unlike traditional NSAIDs, such as aspirin and ibuprofen, which also inhibit the activity of COX-1, an enzyme that is involved in the production of protective prostaglandins, this compound selectively inhibits COX-2, thereby reducing the risk of gastrointestinal side effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of prostaglandins and other inflammatory mediators, such as leukotrienes and cytokines. In vivo studies have shown that this compound reduces inflammation, pain, and fever in animal models of inflammatory disorders. This compound has also been found to have protective effects on the gastrointestinal tract, possibly due to its selective inhibition of COX-2.
実験室実験の利点と制限
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of COX-2, which makes it useful for studying the role of COX-2 in various physiological and pathological processes. This compound is also a potent inhibitor of COX-2, which allows for the use of lower concentrations in experiments. However, this compound has limitations for use in laboratory experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous prostaglandin production. Additionally, this compound has a short half-life, which may limit its effectiveness in certain experiments.
将来の方向性
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide has potential for future research in various areas. Some of the possible future directions include:
1. Investigating the role of this compound in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the effects of this compound on the immune system and its potential use as an immunomodulatory agent.
3. Investigating the potential of this compound as a chemopreventive agent for cancer, as COX-2 is overexpressed in many types of cancer.
4. Developing new derivatives of this compound with improved pharmacological properties and selectivity.
5. Studying the effects of this compound on other physiological processes, such as wound healing and bone remodeling.
In conclusion, this compound is a non-steroidal anti-inflammatory drug that has been extensively studied for its potential therapeutic applications. It selectively inhibits COX-2, reducing inflammation, pain, and fever, and has potential for future research in various areas. Further research is needed to fully understand the potential benefits and limitations of this compound in various physiological and pathological processes.
合成法
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide can be synthesized using a multi-step process that involves the reaction of 2-furancarboxylic acid with ethylamine and thionyl chloride to form the intermediate compound 2-furancarboxamide. This intermediate is then reacted with 3,4-dihydroxythiophene-2-carboxylic acid and acetic anhydride to produce this compound. The synthesis of this compound is a complex and time-consuming process that requires expertise and specialized equipment.
科学的研究の応用
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory disorders, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-5-phenoxyfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-2-18(13-10-11-24(20,21)12-13)17(19)15-8-9-16(23-15)22-14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGRCNPLTPSVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372129.png)
![N-(2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5372131.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5372138.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5372141.png)
![2-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372149.png)


![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrazinecarboxamide](/img/structure/B5372161.png)
![(3aR*,7aS*)-2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5372167.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5372174.png)
![7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372180.png)


![3-methyl-8-[(2,4,5-trifluorophenyl)sulfonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5372216.png)